

# Physical and chemical properties of 3-Methyluracil

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Methyluracil

Cat. No.: B7734913

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **3-Methyluracil**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: Understanding 3-Methyluracil

**3-Methyluracil** is a heterocyclic organic compound belonging to the pyrimidine family. Structurally, it is a derivative of uracil, a fundamental component of ribonucleic acid (RNA), with a methyl group strategically placed at the N3 position.<sup>[1][2][3]</sup> This methylation distinguishes it from its parent nucleobase and other methylated analogs like thymine (5-methyluracil), conferring unique physical and chemical properties. As a metabolite and a nucleobase analogue, **3-Methyluracil** serves as a valuable tool in biochemical research and a versatile building block in medicinal chemistry.<sup>[1][4]</sup> Its study provides insights into the effects of methylation on the structure, stability, and biological function of nucleic acids.<sup>[5]</sup> Furthermore, its derivatives are key intermediates in the synthesis of important pharmaceutical agents, highlighting its relevance in drug development.<sup>[6]</sup> This guide offers a comprehensive exploration of its core properties, analytical characterization, and applications.

## Core Physical and Chemical Properties

The fundamental characteristics of **3-Methyluracil** dictate its behavior in both chemical and biological systems. These properties are essential for designing experiments, developing synthetic routes, and understanding its physiological role.

## Molecular Structure

The foundational element of **3-Methyluracil**'s properties is its molecular structure. The methylation at the N3 position prevents the tautomerism typically seen in uracil at that site, which influences its hydrogen bonding capabilities and reactivity.

Caption: Chemical structure of **3-Methyluracil** (3-methyl-1H-pyrimidine-2,4-dione).

## Quantitative Data Summary

The following table summarizes the key physicochemical properties of **3-Methyluracil**, providing a quick reference for laboratory applications.

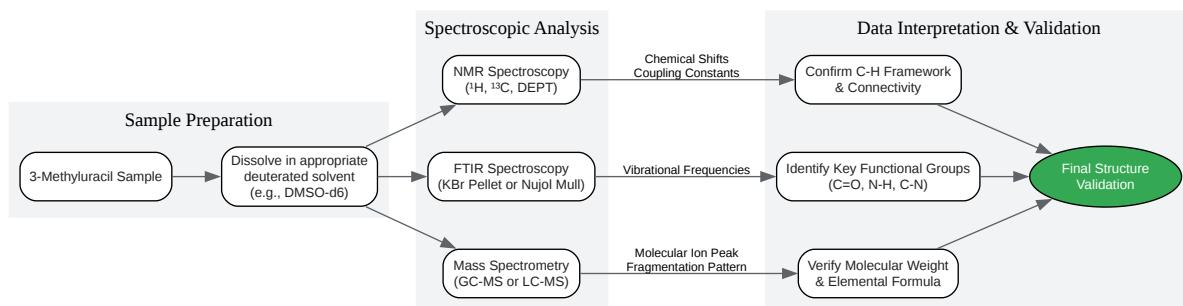
Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[1][5][7][8]
Molecular Weight	126.11 g/mol	[1][5][8]
CAS Number	608-34-4	[1][5][7][8]
Appearance	White to light yellow crystalline powder	[7]
Melting Point	175.0 to 179.0 °C	[7]
Solubility	Soluble in water and ether.[7]	
	Soluble in 1 M NaOH (50 mg/mL).[5] A high water solubility of 200g/L has also been reported, though the temperature was not stated.[4]	[4][5][7]
pKa	9.75	[9]

## Spectroscopic and Analytical Characterization

Accurate structural elucidation and purity assessment are paramount. A multi-technique spectroscopic approach is standard practice for characterizing **3-Methyluracil**.

## Workflow for Spectroscopic Analysis

The causality behind the chosen analytical methods is to obtain orthogonal data points that, when combined, confirm the molecule's identity and purity beyond any reasonable doubt. NMR provides the carbon-hydrogen framework, IR confirms functional groups, and Mass Spectrometry verifies the molecular weight.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the comprehensive spectroscopic characterization of **3-Methyluracil**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of **3-Methyluracil**. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

- <sup>1</sup>H NMR: The proton spectrum is relatively simple. It is expected to show a signal for the N1-H proton, distinct signals for the C5-H and C6-H vinyl protons, and a singlet for the N3-CH<sub>3</sub> protons. The vinyl protons will appear as doublets due to coupling with each other.
- <sup>13</sup>C NMR: The carbon spectrum provides information on the chemical environment of each carbon atom. The N-methylation at the 3-position results in a characteristic chemical shift for

the methyl carbon signal, which is sensitive to the presence of the adjacent carbonyl groups. [10] In **3-methyluracil**, this signal is notably shielded.[10] The spectrum will also show distinct signals for the two carbonyl carbons (C2 and C4) and the two vinyl carbons (C5 and C6).

Typical  $^{13}\text{C}$  NMR Chemical Shifts (in DMSO-d<sub>6</sub>):

Carbon Atom	Chemical Shift (ppm) Range	Rationale
C2 (Carbonyl)	~151	Adjacent to two nitrogen atoms.
C4 (Carbonyl)	~163	Conjugated with C5=C6 double bond.
C5	~101	Vinyl carbon adjacent to C4 and C6.
C6	~141	Vinyl carbon adjacent to C5 and N1.
N3-CH <sub>3</sub>	~26.4	Shielded position due to electronic effects of adjacent carbonyls.[10]

Source: Data derived from typical values for pyrimidine systems and specific literature.[10]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For **3-Methyluracil**, the most prominent bands are in the carbonyl stretching region.

- Key Insight: Unlike uracil, which shows two distinct carbonyl stretching bands ( $\nu(\text{C2=O})$  and  $\nu(\text{C4=O})$ ), the IR signature of **3-Methyluracil** is different due to the N3 methylation. This blocks one of the N-H protons, altering the hydrogen bonding and electronic environment. In studies on gold electrodes, chemisorbed **3-methyluracil** exhibits a single prominent adsorbate band in the carbonyl region at  $1650\text{ cm}^{-1}$ , assigned to the  $\nu(\text{C2=O})$  stretch.[11]

This indicates a specific interaction through the deprotonated N1 and the C2=O group.[11]  
[12]

Characteristic IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Assignment
3100 - 3000	N1-H Stretching
1750 - 1650	C=O Stretching (Carbonyls)
1650 - 1600	C=C Stretching
1450 - 1350	C-H Bending (Methyl)

Source: General IR correlation tables and specific literature.[1][11]

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

- Expected Data: In a typical electron ionization (EI) GC-MS analysis, **3-Methyluracil** will show a molecular ion peak  $[M]^+$  at m/z 126, corresponding to its molecular weight.[1] Common fragments would arise from the loss of CO, HNCO, or cleavage of the pyrimidine ring.

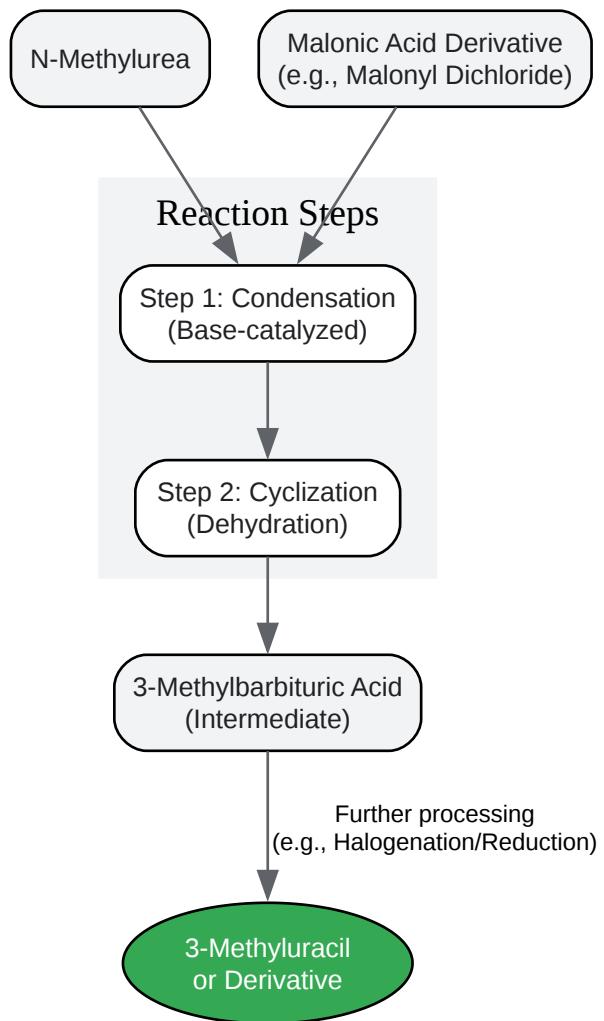
## Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **3-Methyluracil** is crucial for its application as a chemical intermediate.

## Synthetic Approach

While multiple synthetic routes exist for uracil derivatives, a common strategy involves the condensation of a  $\beta$ -ketoester equivalent with a substituted urea. For 6-methyluracil, ethyl acetoacetate is condensed with urea.[13] A similar logic can be applied to synthesize **3-Methyluracil** or its derivatives. For instance, the synthesis of 6-chloro-3-methyluracil, a key

intermediate for the diabetes drug Alogliptin, often starts from N-methylurea and a malonic acid derivative, followed by cyclization and chlorination.[6]



[Click to download full resolution via product page](#)

Caption: A generalized synthetic pathway for producing the **3-Methyluracil** scaffold.

## Experimental Protocol: Synthesis of 6-Chloro-3-Methyluracil (Illustrative)

This protocol illustrates the synthesis of a key derivative, demonstrating the reactivity of the uracil scaffold.

- Cyclization: Add N-methylurea and sodium methoxide to a methanol solution. Adjust the temperature to 40-50 °C.[6]

- Condensation: Slowly add a malonic acid derivative (e.g., diethyl malonate) to the solution and reflux to form the cyclized intermediate, 1-methyl barbituric acid.[6]
- Isolation: After the reaction, cool and acidify the mixture to precipitate the intermediate. Filter and dry the solid.
- Chlorination: Mix the dried 1-methyl barbituric acid with phosphorus oxychloride (POCl<sub>3</sub>).[6]
- Reaction: Slowly heat the mixture to ~70 °C and stir at a constant temperature to generate 6-chloro-3-methyluracil.[6]
- Workup: Cool the reaction mixture and slowly add water to quench the excess POCl<sub>3</sub>. The product will precipitate.
- Purification: Filter the crude solid, wash with cold water, and recrystallize from an appropriate solvent to obtain pure 6-chloro-3-methyluracil.[6]

This protocol is adapted from a patent for a derivative and serves as an example of the chemistry involved.[6] Researchers must consult specific literature and perform appropriate risk assessments before attempting any synthesis.

## Applications in Drug Development and Research

3-Methyluracil and its analogs are more than just laboratory curiosities; they have tangible applications in science and medicine.

- Anti-inflammatory Activity: **3-Methyluracil**, which can be isolated from the fungus *Cordyceps bassiana*, has demonstrated anti-inflammatory properties.[14] It has been shown to inhibit NF-κB and AP-1 induced activity and reduce the mRNA levels of inflammatory markers like COX-2 and TNF-α, making it a subject of interest for inflammatory disease research.[14]
- Pharmaceutical Intermediates: The uracil scaffold is a common feature in many drugs. The derivative 6-chloro-3-methyluracil is a critical intermediate in the synthesis of Alogliptin, a DPP-4 inhibitor used to treat type 2 diabetes.[6] This underscores the industrial importance of developing efficient synthetic routes for such molecules.

- Biochemical Probes: As a methylated nucleobase analog, **3-Methyluracil** is used to study DNA and RNA methylation and demethylation processes. For example, it has been used in studies involving the FTO protein, an enzyme that performs oxidative demethylation of methylated bases in nucleic acids.[2]
- Wound Healing: Related compounds, such as methyluracil (often referring to 6-methyluracil), are used topically in some pharmaceutical preparations to improve tissue regeneration and stimulate wound healing.[15][16] These compounds are believed to normalize nucleic acid metabolism and accelerate cell recovery.[15]

## Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

- GHS Hazard Classification: **3-Methyluracil** is suspected of causing cancer (H351, Carcinogenicity Category 2).[1][5][7]
- Precautionary Measures:
  - Obtain special instructions before use.[7]
  - Do not handle until all safety precautions have been read and understood.[7]
  - Use personal protective equipment as required, including eye shields, gloves, and a P3 respirator cartridge.[5]
  - If exposed or concerned, seek medical advice.[7]
- Storage Conditions: Store in a cool, dry place. For long-term stability, refrigeration (0-10°C) or freezing (-20°C) under an inert atmosphere is recommended, as the compound can be air and heat sensitive.[4][5][7]

## Conclusion

**3-Methyluracil** is a compound of significant scientific interest, bridging the gap between fundamental biochemistry and applied pharmaceutical science. Its unique properties, stemming from the N3-methyl group, make it an invaluable tool for studying nucleic acid biology and a key building block for synthesizing complex therapeutic agents. A thorough understanding of its

physical, chemical, and spectroscopic characteristics, as detailed in this guide, is essential for any researcher or developer working with this versatile pyrimidine derivative.

## References

- **3-Methyluracil** | C5H6N2O2 | CID 79066.
- **3-Methyluracil**. NIST Chemistry WebBook. [\[Link\]](#)
- pKa Data Compiled by R. Williams.
- **3-methyluracil**. DNAmod. [\[Link\]](#)
- In-Situ Infrared Spectroscopic and Scanning Tunneling Microscopy Investigations of the Chemisorption Phases of Uracil, Thymine, and 3-Methyl Uracil on Au(111) Electrodes.
- Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-methylated uracil and thiouracil derivatives. Canadian Journal of Chemistry. [\[Link\]](#)
- Uracil as the basis for medication cre
- In-Situ Infrared Spectroscopic and Scanning Tunneling Microscopy Investigations of the Chemisorption Phases of Uracil, Thymine, and 3-Methyl Uracil on Au(111) Electrodes. Langmuir. [\[Link\]](#)
- **3-Methyluracil**. Wikipedia. [\[Link\]](#)
- **3-methyluracil** - 608-34-4, C5H6N2O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [\[Link\]](#)
- CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
- 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione.
- **3-Methyluracil**. NIST Chemistry WebBook. [\[Link\]](#)
- 6-methyluracil. Organic Syntheses Procedure. [\[Link\]](#)
- 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Taylor & Francis Online. [\[Link\]](#)
- Applications of Uracil in Pharmaceutical Research. Hebei Guangxing Chemical Co., Ltd. [\[Link\]](#)
- Infrared Spectra of Protonated Uracil, Thymine and Cytosine.
- 6-Methyluracil | C5H6N2O2 | CID 12283.
- Infrared matrix isolation spectra of 1-methyluracil: Revised assignment based on the Hartree–Fock and post-Hartree–Fock studies.
- [Morphological aspects of dermatotrophic action of methyluracil applied epicutaneously]. PubMed. [\[Link\]](#)
- NMR Spectroscopy.
- New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study.
- NMR Chemical Shifts of Trace Impurities. KGROUP, University of Washington. [\[Link\]](#)

- NMR Spectroscopy.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-Methyluracil | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNAMod: 3-methyluracil [dnamod.hoffmanlab.org]
- 3. 3-Methyluracil – Wikipedia [de.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Methyluracil 608-34-4 [sigmaaldrich.com]
- 6. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 7. 3-Methyluracil | 608-34-4 | TCI AMERICA [tcichemicals.com]
- 8. 3-Methyluracil [webbook.nist.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchtrends.net [researchtrends.net]
- 16. [Morphological aspects of dermatotrophic action of methyluracil applied epicutaneously] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Methyluracil]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7734913#physical-and-chemical-properties-of-3-methyluracil\]](https://www.benchchem.com/product/b7734913#physical-and-chemical-properties-of-3-methyluracil)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)